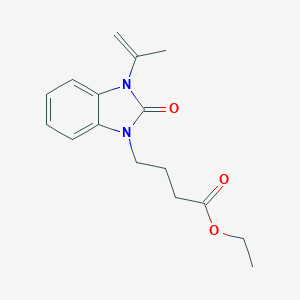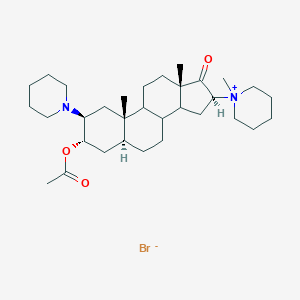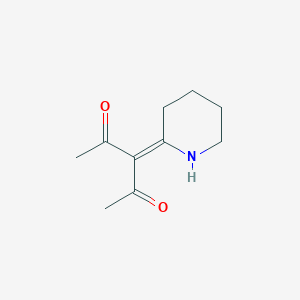
3-Piperidin-2-ylidenepentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidin-2-ylidenepentane-2,4-dione, also known as Meldrum's acid, is an organic compound with the chemical formula C8H10O3N. It is a white crystalline powder that is soluble in water and organic solvents. Meldrum's acid is widely used in organic synthesis and has numerous applications in scientific research due to its unique chemical properties.
Mechanism Of Action
3-Piperidin-2-ylidenepentane-2,4-dione's acid acts as a nucleophile in organic reactions due to the presence of two carbonyl groups in its structure. It can form stable complexes with metal ions, which makes it useful in catalytic reactions. 3-Piperidin-2-ylidenepentane-2,4-dione's acid can also undergo decarboxylation reactions, which makes it useful in the synthesis of cyclic compounds.
Biochemical And Physiological Effects
3-Piperidin-2-ylidenepentane-2,4-dione's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Advantages And Limitations For Lab Experiments
3-Piperidin-2-ylidenepentane-2,4-dione's acid is a versatile reagent that can be used in a variety of organic reactions. It is relatively inexpensive and easy to prepare, which makes it a popular choice for laboratory experiments. However, it has limited solubility in some solvents, which can make it difficult to use in certain reactions.
Future Directions
There are numerous future directions for research on 3-Piperidin-2-ylidenepentane-2,4-dione's acid. One area of interest is the development of new synthetic methods using 3-Piperidin-2-ylidenepentane-2,4-dione's acid as a building block. Another area of research is the investigation of its potential applications in catalysis and materials science. Additionally, further studies on the biochemical and physiological effects of 3-Piperidin-2-ylidenepentane-2,4-dione's acid could provide valuable insights into its potential uses in medicine and biotechnology.
In conclusion, 3-Piperidin-2-ylidenepentane-2,4-dione's acid is a versatile reagent that has numerous applications in scientific research. Its unique chemical properties make it useful in organic synthesis, catalysis, and materials science. Further research on 3-Piperidin-2-ylidenepentane-2,4-dione's acid could lead to the development of new synthetic methods and potential applications in medicine and biotechnology.
Synthesis Methods
3-Piperidin-2-ylidenepentane-2,4-dione's acid can be synthesized using a variety of methods, including the reaction of malonic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of acetic anhydride with diethyl malonate in the presence of sodium methoxide. 3-Piperidin-2-ylidenepentane-2,4-dione's acid can also be prepared by the reaction of malonic acid with urea in the presence of phosphorus oxychloride.
Scientific Research Applications
3-Piperidin-2-ylidenepentane-2,4-dione's acid has a wide range of applications in scientific research. It is commonly used in organic synthesis as a versatile building block for the preparation of various compounds. 3-Piperidin-2-ylidenepentane-2,4-dione's acid is also used in the synthesis of heterocyclic compounds and natural products.
properties
CAS RN |
108140-17-6 |
|---|---|
Product Name |
3-Piperidin-2-ylidenepentane-2,4-dione |
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(E)-4-hydroxy-3-(2,3,4,5-tetrahydropyridin-6-yl)pent-3-en-2-one |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(8(2)13)9-5-3-4-6-11-9/h12H,3-6H2,1-2H3/b10-7- |
InChI Key |
XEQYVJHALACNSA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C(=C1CCCCN1)C(=O)C |
SMILES |
CC(=C(C1=NCCCC1)C(=O)C)O |
Canonical SMILES |
CC(=O)C(=C1CCCCN1)C(=O)C |
synonyms |
3-PIPERIDIN-2-YLIDENE-PENTANE-2,4-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)
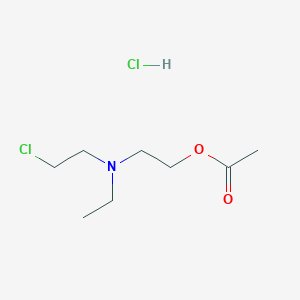
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
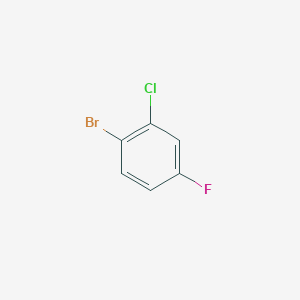
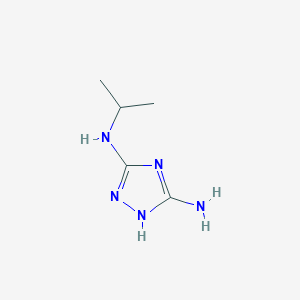
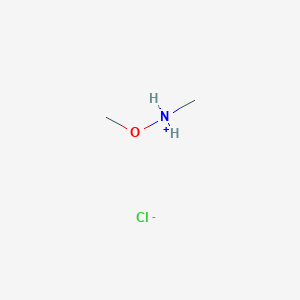
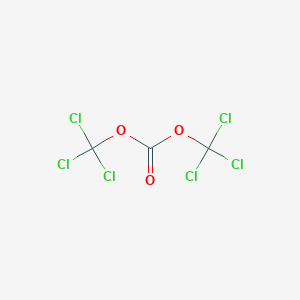
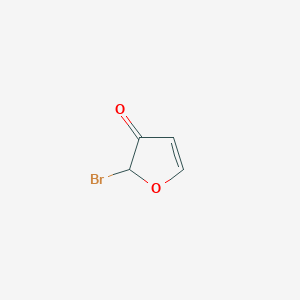
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
